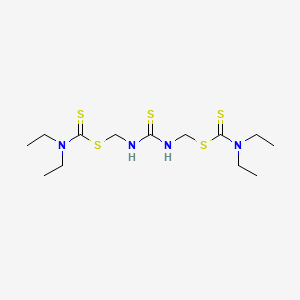![molecular formula C34H36O2 B13813252 25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,27-Dipropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique bowl-shaped structures, which make them excellent candidates for host-guest chemistry. The specific structure of 25,27-dipropoxycalix4arene allows it to form complexes with various guest molecules, making it useful in a range of scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,27-dipropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 25,27-dipropoxycalix4This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
25,27-Dipropoxycalix4arene undergoes various chemical reactions, including:
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound forms host-guest complexes with various ions and molecules, which can be studied using techniques like NMR and HPLC.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Substitution: Alkyl halides, bases like potassium carbonate.
Complexation: Various metal ions and organic molecules in solvents like acetonitrile.
Major Products
Oxidation: Calixquinones.
Substitution: Functionalized calixarenes with different alkyl or aryl groups.
Complexation: Host-guest complexes with specific ions or molecules.
Scientific Research Applications
25,27-Dipropoxycalix4arene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 25,27-dipropoxycalix4arene exerts its effects is primarily through host-guest interactions. The bowl-shaped structure of the compound allows it to encapsulate guest molecules, forming stable complexes. These interactions are driven by various forces, including hydrogen bonding, π-π interactions, and van der Waals forces . The specific molecular targets and pathways depend on the nature of the guest molecule and the context of the application .
Comparison with Similar Compounds
Similar Compounds
- 25,27-Dimethoxycalix 4arene : Similar in structure but with methoxy groups instead of propoxy groups .
- Calix 4arene-bis(coumarin-crown-6) : A derivative with crown ether functionalities, enhancing its ability to bind metal ions .
- 5,17-Dibromo-11,27,23,25-tetraone-26,28-dipropoxycalix 4arene : Another derivative with bromine and carbonyl groups, offering different chemical properties .
Uniqueness
25,27-Dipropoxycalix4arene is unique due to its specific propoxy substituents, which influence its solubility, complexation behavior, and overall chemical reactivity. These properties make it particularly useful in applications requiring selective binding and recognition of guest molecules .
Properties
Molecular Formula |
C34H36O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C34H36O2/c1-3-17-35-33-29-13-7-14-30(33)22-26-10-6-12-28(20-26)24-32-16-8-15-31(34(32)36-18-4-2)23-27-11-5-9-25(19-27)21-29/h5-16,19-20H,3-4,17-18,21-24H2,1-2H3 |
InChI Key |
IKYWJJCYIHDDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
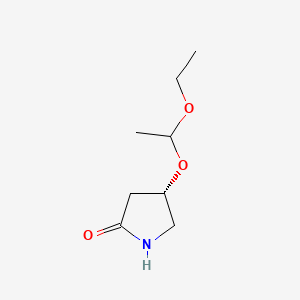
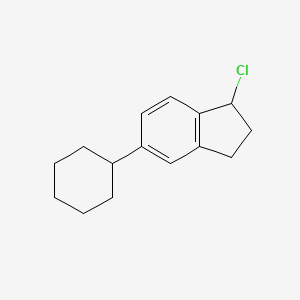
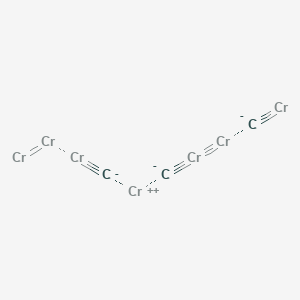
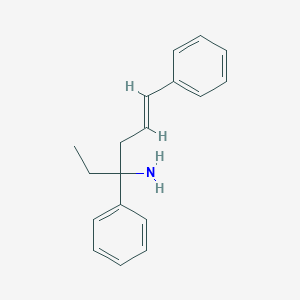
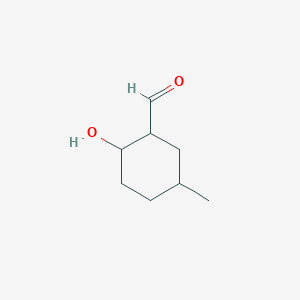
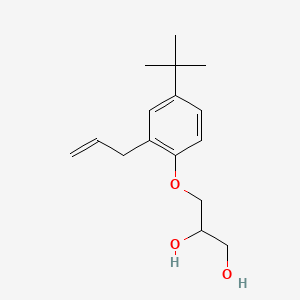
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
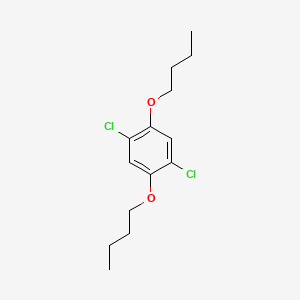
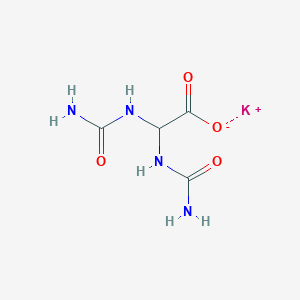
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
